N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide” is a chemical compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic aromatic compound, with a molecular formula of C2H2N2O . It has four isomers: 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The 1,2,3-isomer is unstable and opens to form a diazoketone tautomer, but it does exist within unusual tautomeric sequences .
Synthesis Analysis
The synthesis of oxadiazoles involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
The structures of oxadiazole derivatives have been studied by single crystal X-ray diffraction method . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group was revealed . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, have been studied .Scientific Research Applications
Antiepileptic Activity
A study by Rajak et al. (2013) synthesized novel series of compounds, including N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide, to investigate their anticonvulsant activities. The compounds were tested using maximal electroshock seizure and other models, with some showing promising anticonvulsant activity.
Anticancer Evaluation
B. Ravinaik et al. (2021) conducted a study on the design, synthesis, and anticancer evaluation of similar compounds. They assessed the anticancer activity against various cancer cell lines, with some derivatives showing significant activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Antimycobacterial Screening
Nayak et al. (2016) explored the synthesis and antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study revealed significant antitubercular activity against Mycobacterium tuberculosis (Nayak et al., 2016).
Anti-protozoal Activity
Dürüst et al. (2012) investigated the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, including derivatives of 1,2,4-oxadiazole. These compounds exhibited various biological activities as anti-protozoal and anti-cancer agents (Dürüst et al., 2012).
Antibacterial Activities
Shu-jun (2006) researched the synthetic method and antibacterial activities of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, a related compound. The study showed good bacteriostatic effects on several bacterial strains (Shu-jun, 2006).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They are also recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets leading to their anti-infective activities . The compound likely interacts with its targets, causing changes that result in its anti-infective activity.
Biochemical Pathways
Given its anti-infective activity, it can be inferred that it likely affects the biochemical pathways related to the life cycle of the infectious agents it targets .
Pharmacokinetics
The synthesis of nitrogen- and oxygen-containing scaffolds, which this compound is a part of, has gained momentum due to their versatility in drug discovery .
Result of Action
Given its anti-infective activity, it can be inferred that it likely inhibits the growth or replication of the infectious agents it targets .
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Oxadiazoles have been successfully utilized in various applications, including the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . They also have potential in medicinal applications, such as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-18-16(22-20-12)11-14-9-5-6-10-15(14)19-17(21)13-7-3-2-4-8-13/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQNMLATILJWQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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